molecular formula C11H8Br2N2 B13181499 5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine

5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine

Cat. No.: B13181499
M. Wt: 328.00 g/mol
InChI Key: GBDHRZYUWPNHBF-UHFFFAOYSA-N
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Description

5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine is a compound that belongs to the class of bromopyridines Bromopyridines are pyridine derivatives where one or more hydrogen atoms are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-(6-bromopyridin-3-yl)-4-methylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-acetylpyridine
  • 5-Bromo-2,3-diaminopyridine
  • 2-Bromo-5-pyridineboronic acid

Uniqueness

5-Bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine is unique due to its dual bromine substitution and the presence of a methyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to other bromopyridine derivatives .

Properties

Molecular Formula

C11H8Br2N2

Molecular Weight

328.00 g/mol

IUPAC Name

5-bromo-2-(6-bromopyridin-3-yl)-4-methylpyridine

InChI

InChI=1S/C11H8Br2N2/c1-7-4-10(14-6-9(7)12)8-2-3-11(13)15-5-8/h2-6H,1H3

InChI Key

GBDHRZYUWPNHBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CN=C(C=C2)Br

Origin of Product

United States

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